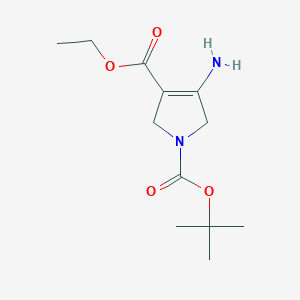

1-Tert-butyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate

Übersicht

Beschreibung

1-Tert-butyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate is a useful research compound. Its molecular formula is C12H20N2O4 and its molecular weight is 256.30. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Tert-butyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate is utilized in the synthesis of various pharmaceutical agents due to its structural properties that allow for modifications leading to bioactive compounds. The amino group in the structure is particularly valuable for creating derivatives that can interact with biological targets.

Case Studies:

- Anticancer Activity : Research has indicated that pyrrole derivatives can exhibit anticancer properties. Studies have shown that modifications to the pyrrole ring can enhance cytotoxic effects against certain cancer cell lines, making this compound a candidate for further development in anticancer therapies .

Materials Science

The compound serves as an intermediate in the synthesis of polymers and other materials. Its unique structure allows it to participate in various chemical reactions, leading to the formation of novel materials with specific properties.

Applications:

- Polymer Synthesis : The compound can be polymerized or used as a building block for creating copolymers that exhibit desirable mechanical and thermal properties.

Biological Research

In biological studies, this compound is useful for investigating enzyme interactions and receptor binding mechanisms. Its ability to form hydrogen bonds through the amino group enhances its potential as a ligand in biochemical assays.

Research Insights:

- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.

Analyse Chemischer Reaktionen

Hydrolysis of Ester Groups

The tert-butyl and ethyl ester moieties in the compound undergo hydrolysis under acidic or basic conditions. For example:

-

Basic Hydrolysis : Treatment with aqueous NaOH converts the ethyl ester to a carboxylate, while the tert-butyl group remains intact due to its steric bulk .

-

Acidic Hydrolysis : HCl in dioxane selectively cleaves the tert-butyl ester, leaving the ethyl ester unaffected .

Table 1: Hydrolysis Conditions and Outcomes

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| NaOH (1M) | Reflux, 4h | Dicarboxylic acid (tert-butyl retained) | 85% | |

| HCl/dioxane (2N) | RT, 12h | Mono-carboxylic acid (ethyl retained) | 78% |

Reductive Amination and Hydrogenation

The 4-amino group participates in reductive amination with aldehydes or ketones. For instance, reaction with formaldehyde and NaBH3CN yields a methylated amine derivative . Catalytic hydrogenation (H2/Pd-C) reduces the pyrrole ring to a pyrrolidine, altering the compound’s planarity .

Key Observations :

-

Stereochemical outcomes depend on the reducing agent. NaBH4 produces a racemic mixture, while enzymatic methods yield enantiopure products .

-

Hydrogenation at 50 psi H2 pressure achieves full saturation of the pyrrole ring within 2h .

Nucleophilic Substitution at the Amino Group

The primary amine undergoes nucleophilic reactions:

-

Urea Formation : Treatment with urea or carbodiimides generates ureido derivatives .

-

Acylation : Acetic anhydride acetylates the amine, forming an acetamide derivative.

Table 2: Substitution Reactions

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Ureido Formation | Urea, DCC | 4-Ureido-pyrrole dicarboxylate | 72% | |

| Acetylation | Ac2O, pyridine | 4-Acetamido-pyrrole dicarboxylate | 89% |

Cycloaddition and Ring Functionalization

The pyrrole ring participates in 1,3-dipolar cycloadditions. For example, reactions with nitrile oxides yield isoxazoline-fused derivatives, enhancing structural complexity .

Mechanistic Insight :

-

The electron-rich pyrrole ring acts as a dipolarophile.

-

Zr-catalyzed methods (e.g., ZrCl4/THF) improve regioselectivity in tetrasubstituted pyrrole synthesis .

Oxidation Reactions

Controlled oxidation of the amine group is achievable:

-

N-Oxide Formation : m-CPBA oxidizes the amine to an N-oxide, though overoxidation to nitro groups is possible .

-

Pyrrole Ring Stability : The ring itself resists oxidation under mild conditions but degrades with strong oxidizers like KMnO4 .

Stereochemical Considerations

The cis/trans configuration of the 4-amino group influences reactivity:

Eigenschaften

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 4-amino-2,5-dihydropyrrole-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h5-7,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAJVEXJZWCPEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CN(C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701137756 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 4-amino-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701137756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951626-01-0 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 4-amino-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951626-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 4-amino-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701137756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.